molecular formula C11H11N3OS B1677936 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol CAS No. 80570-90-7

2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B1677936
CAS No.: 80570-90-7
M. Wt: 233.29 g/mol
InChI Key: KZAQFAGWXZOUIA-UHFFFAOYSA-N
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Description

2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that features a triazole ring fused with a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 4-allyl-5-mercapto-4H-1,2,4-triazole with phenol under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the triazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis may also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming complexes that exhibit biological activity. These complexes can interfere with cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the allyl group, which enhances its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications .

Properties

IUPAC Name

3-(2-hydroxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-7-14-10(12-13-11(14)16)8-5-3-4-6-9(8)15/h2-6,15H,1,7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAQFAGWXZOUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142179
Record name 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80570-90-7
Record name 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80570-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 2
2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 3
2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 4
2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 5
2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Reactant of Route 6
2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

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